molecular formula C36H28O6 B1205468 Dan-shen CAS No. 79483-68-4

Dan-shen

Cat. No.: B1205468
CAS No.: 79483-68-4
M. Wt: 556.6 g/mol
InChI Key: WTPPRJKFRFIQKT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Dan-shen involves several steps. The roots of Salvia miltiorrhiza are harvested, cleaned, and dried. The dried roots are then sliced and subjected to extraction processes using solvents such as ethanol or water. The extract is further purified using techniques like high-performance liquid chromatography (HPLC) to isolate the active compounds .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using supercritical fluid extraction, which utilizes carbon dioxide under high pressure and temperature to extract the active compounds efficiently. This method is preferred due to its ability to produce high-purity extracts with minimal solvent residues .

Chemical Reactions Analysis

Types of Reactions

Dan-shen undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various tanshinone derivatives and salvianolic acid derivatives, which have been studied for their enhanced pharmacological activities .

Biological Activity

Dan-shen, or Salvia miltiorrhiza, is a traditional Chinese medicinal herb renowned for its diverse biological activities. The primary active components of this compound include tanshinones and salvianolic acids , which are responsible for its therapeutic effects against various ailments, particularly cardiovascular diseases, metabolic disorders, and cancer. This article reviews the biological activities of this compound, supported by recent research findings, case studies, and data tables.

Key Biological Activities

  • Cardiovascular Effects
    • This compound has been traditionally used to improve blood circulation and treat cardiovascular diseases. Research indicates that it exhibits vasodilatory effects, reduces platelet aggregation, and has anti-atherosclerotic properties. For instance, Danshensu, a significant component of this compound, enhances endothelium-dependent vasodilation and inhibits vascular smooth muscle cell proliferation .
  • Anti-inflammatory Properties
    • The anti-inflammatory effects of this compound are attributed to its ability to modulate various inflammatory pathways. Tanshinone I and IIb have shown significant inhibition of pro-inflammatory cytokines and enzymes such as lipoxygenase . This property is beneficial in managing conditions like atherosclerosis and vascular dementia.
  • Anticancer Activity
    • This compound extracts have demonstrated promising anticancer effects in various studies. For example, a study on oral cancer cell lines revealed that this compound extract significantly inhibited cell proliferation and induced apoptosis through the caspase pathway . Additionally, it showed potential in overcoming drug resistance in cancer therapy .
  • Metabolic Regulation
    • Recent studies highlight the potential of this compound in managing non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome. The herb's components restore metabolic homeostasis by regulating lipid metabolism and reducing liver steatosis .

The biological activities of this compound are mediated through several mechanisms:

  • Regulation of Immune Response : Tanshinones inhibit the maturation of dendritic cells (DCs) and modulate T-cell responses, showcasing immunomodulatory effects .
  • Inhibition of Matrix Metalloproteinases : In osteoarthritis models, this compound reduced the expression of MMP-9 and MMP-13 while increasing tissue inhibitors of metalloproteinases (TIMPs), indicating its protective role in cartilage degeneration .
  • Antioxidant Effects : Tanshinones exhibit antioxidant properties that protect against oxidative stress-induced cellular damage .

Cardiovascular Disease Management

A clinical trial involving 280 patients treated with Danshen preparations showed significant improvements in neurological deficits and cognitive function scores compared to control groups. The results indicated a marked reduction in high-sensitivity C-reactive protein levels, suggesting anti-inflammatory effects .

Osteoarthritis Treatment

In an animal model, intra-articular injections of this compound significantly alleviated cartilage degeneration in rabbits with experimentally induced osteoarthritis. This was associated with decreased apoptosis markers and inhibition of NF-κB signaling pathways .

Data Summary

Biological ActivityActive ComponentsMechanismReferences
Cardiovascular EffectsTanshinones, DanshensuVasodilation, Anti-platelet
Anti-inflammatoryTanshinone I & IIbCytokine inhibition
AnticancerDanshen ExtractApoptosis induction
Metabolic RegulationSalvianolic AcidsLipid metabolism regulation

Properties

IUPAC Name

1,6-dimethyl-8,9-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione;1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H14O3/c2*1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h4,6-8H,3,5H2,1-2H3;6-8H,1,3-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPPRJKFRFIQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4C.CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401000530
Record name 1,6-Dimethyl-8,9-dihydrophenanthro[1,2-b]furan-10,11-dione--1-methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79483-68-4
Record name Dan-shen root extract
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079483684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dimethyl-8,9-dihydrophenanthro[1,2-b]furan-10,11-dione--1-methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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